molecular formula C14H11BrO B023886 3-(Bromomethyl)benzophenone CAS No. 22071-24-5

3-(Bromomethyl)benzophenone

Cat. No. B023886
CAS RN: 22071-24-5
M. Wt: 275.14 g/mol
InChI Key: SZJQXQICJDHRJE-UHFFFAOYSA-N
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Description

3-(Bromomethyl)benzophenone is a chemical compound utilized in various synthetic organic chemistry applications, including the preparation of biologically active compounds, photoinitiators, and for studies in photoredox chemistry. Its importance lies in its reactivity and utility as an intermediate in synthesizing complex molecular structures.

Synthesis Analysis

The synthesis of 3-(Bromomethyl)benzophenone and related compounds involves multiple steps, including the Friedel–Crafts acylation, side-chain bromination of methylbenzophenones, and Wittig-Horner reactions. These methods demonstrate the versatility of 3-(Bromomethyl)benzophenone as an intermediate in organic synthesis (Akbaba et al., 2010), (Zuo-qi, 2015).

Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)benzophenone derivatives has been extensively studied, revealing details about stereochemistry and molecular conformation. X-ray crystallography and NMR techniques are instrumental in understanding the spatial arrangement of atoms within these molecules (Pattabhi & Venkatesan, 1973).

Chemical Reactions and Properties

3-(Bromomethyl)benzophenone participates in a variety of chemical reactions, such as the generation and interception of isobenzofurans, and serves as a precursor for producing naphthalene derivatives through reactions with olefinic or acetylenic dienophiles (Faragher & Gilchrist, 1976). Its reactivity profile is pivotal for synthesizing arylazo-methoxy-diphenylmethanes and exploring photoredox chemistry applications (Gstach & Schantl, 1986).

Physical Properties Analysis

The physical properties of 3-(Bromomethyl)benzophenone, such as melting point, boiling point, and solubility, are critical for its handling and application in laboratory settings. These properties depend on the molecular structure and substitution patterns on the benzophenone core.

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, underline the utility of 3-(Bromomethyl)benzophenone in synthesizing a wide array of organic compounds. Its role in photoinitiated polymerization and the synthesis of fluorescent compounds highlights its importance in material science and organic electronics (Balta et al., 2015).

Scientific Research Applications

  • Biochemistry and Material Science : Benzophenone photophores, like 3-(Bromomethyl)benzophenone, offer unique photochemical properties beneficial in biological chemistry, bioorganic chemistry, and material science. They are valuable for both novice and expert photolabelers (Dormán et al., 2016).

  • Endocrine Disruption : Benzophenone-3, found in sunscreens and cosmetics, can disrupt endocrine systems and affect reproduction in certain fish species, although it does not influence hatchability or juvenile fish mortality (Kim et al., 2014).

  • Chemical Synthesis Applications : (R)-4-diphenylmethyl-2-oxazolidinone, related to benzophenones, is used for preparing photoinitiators, protein cross-linking agents, and organometallic complexes with altered solubility and redox properties (Sibi, 2000).

  • Metabolic Effects : The estrogenic activity of BP-3 may increase through its metabolites, while its anti-androgenic activity might decrease due to these metabolites (Watanabe et al., 2015).

  • Cytotoxicity : Benzophenone-3 in sunscreens can cause cytotoxicity in rat thymocytes due to oxidative stress and increased intracellular zinc levels (Utsunomiya et al., 2019).

  • Behavioral Effects in Aquatic Life : BP-3 can disrupt agonistic behavior in male fighting fish, indicating its endocrine disrupting activity (Chen et al., 2016).

  • Environmental Degradation : Techniques like using potassium permanganate show promise in removing BP-3 from personal care products and plastics, reducing both acute and chronic toxicities (Cao et al., 2021).

  • Pharmacokinetics : BP-3 is rapidly absorbed from the gastrointestinal tract and exhibits a biphasic elimination pattern, with strong binding between plasma proteins and BP-3 (Kadry et al., 1995).

  • Ultraviolet Light Filters : BP-3, a common component in sunscreens, is absorbed through the skin and excreted in urine, indicating that physical filters like titanium dioxide and zinc oxide might be more suitable for children (Gustavsson Gonzalez et al., 2002).

  • Ecological Risk : BP-3 poses a significant ecological risk due to its widespread use and potential impact on aquatic ecosystems (Kim & Choi, 2014).

properties

IUPAC Name

[3-(bromomethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJQXQICJDHRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176564
Record name 3-(Bromomethyl)benzophenone
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Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)benzophenone

CAS RN

22071-24-5
Record name 3-Benzoylbenzyl bromide
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Record name 3-(Bromomethyl)benzophenone
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Record name 3-(Bromomethyl)benzophenone
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Record name 3-(bromomethyl)benzophenone
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Synthesis routes and methods I

Procedure details

To a 1000 mL RB flask fitted with magnetic stirrer, was charged with 375 mL of CCl4. The solvent was cooled to 0° C. and to the stirred solvent was added phenyl-m-tolyl-methanone (15.0 g, 76.45 mmol) followed by the addition of bromine (24.43 g, 152.9 mmol) at 0° C. and the mixture was allowed to stir at the same temperature for 30 minutes. The resulting solution was refluxed at 80° C. for 24 h. After completion of the reaction (reaction monitored by TLC), RM was cooled to 10° C. and quenched with the addition of solid sodium bicarbonate (15 g, 178.57 mmol). The organic layer was washed with saturated sodium bicarbonate solution (300 mL×2) and saturated brine solution (300 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure to get the product as a white solid (6.8 g, Yield: 32.3%): 1H NMR (300 MHz, CDCl3): δ 7.74-7.76 (m, 2H), 7.71-7.72 (t, 2H), 7.51-7.67 (m, 2H), 7.40-7.45 (m, 3H), 4.46 (s, 2H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24.43 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
375 mL
Type
solvent
Reaction Step Four
Yield
32.3%

Synthesis routes and methods II

Procedure details

A mixture of 32 g of 3-methyl-benzophenone (process of Ador et al, Berichte, Vol. 12, p. 2299), 96 ml of carbon tetrachloride, 26 g of N-bromosuccinimide and 100mg of benzoyl peroxide was refluxed for one hour and after the addition of another 100mg of benzoyl peroxide, the mixture was refluxed for 1 hour. Another 100 mg of benzoyl peroxide were added and reflux was maintained for 11/2 hours. Another 100 mg of benzoyl peroxide were added and reflux was maintained with stirring for 11/2 hours. The mixture was cooled, filtered and the filtrate was distilled to dryness under reduced pressure to obtain 46 g of 3-bromomethyl-benzophenone which was used as is for the next step.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
96 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

Commercially available 3-methylbenzophenone (4.00 g, 20.4 mmol) was dissolved in carbon tetrachloride (100 mL), and N-bromosuccinimide (4.71 g, 26.5 mmol) and 2,2′-azobisisobutyronitrile (1.00 g, 6.09 mmol) was added to the solution, followed by stirring at 75° C. for 6.5 hours. After the reaction mixture was cooled, the precipitates were filterd out. The filtrate was combined and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:20) to obtain 3-bromomethylbenzophenone (4.31 g, yield 77%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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